3-methyl-8-{[3-(morpholin-4-yl)propyl]amino}-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. Its molecular formula is , and it has a molecular weight of approximately 441.5 g/mol. The compound is characterized by the presence of a tetrahydropurine ring, which is a common structural motif in various biological molecules and pharmaceuticals. This compound is often utilized in research settings due to its potential pharmacological applications.
The synthesis of 3-methyl-8-{[3-(morpholin-4-yl)propyl]amino}-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvent, reaction time) are critical for optimizing yield and purity but are often proprietary or not fully disclosed in public literature.
The molecular structure of 3-methyl-8-{[3-(morpholin-4-yl)propyl]amino}-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be described as follows:
Property | Value |
---|---|
Molecular Formula | C23H31N5O4 |
Molecular Weight | 441.5 g/mol |
InChI Key | CWPXLBMMKSXIDF-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCC(CC4)C)N(C(=O)NC3=O)C)O |
The chemical reactivity of this compound can be explored through various reactions that it may undergo:
Technical details regarding specific reaction mechanisms often depend on experimental conditions and the presence of catalysts.
Relevant data for physical and chemical properties should be obtained from empirical studies or supplier specifications.
The primary applications of 3-methyl-8-{[3-(morpholin-4-yl)propyl]amino}-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione include:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: